Teslascan

Description

Properties

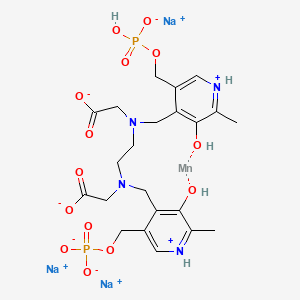

Molecular Formula |

C22H29MnN4Na3O14P2 |

|---|---|

Molecular Weight |

759.3 g/mol |

IUPAC Name |

trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-1-ium-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-1-ium-4-yl]methyl]amino]acetate;manganese |

InChI |

InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;;3*+1/p-3 |

InChI Key |

NBHBBGSKOXRZSD-UHFFFAOYSA-K |

Canonical SMILES |

CC1=[NH+]C=C(C(=C1O)CN(CCN(CC2=C(C(=[NH+]C=C2COP(=O)([O-])[O-])C)O)CC(=O)[O-])CC(=O)[O-])COP(=O)(O)[O-].[Na+].[Na+].[Na+].[Mn] |

Synonyms |

Ca4Mn(DPDP)5 calmangafodipir DPDP mangafodipir mangafodipir trisodium mangafodipir trisodium, anhydrous manganese dipyridoxyl diphosphate manganese-DPDP Mn-DPDP N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid Teslascan |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Action of Teslascan: A Technical Deep Dive into its Preclinical Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core mechanism of action of Teslascan (mangafodipir trisodium), a manganese-based contrast agent, as elucidated through preclinical research. By providing a detailed overview of its pharmacokinetics, cellular uptake, and the molecular pathways it influences, this document serves as a comprehensive resource for professionals in the field of drug development and molecular imaging.

Core Mechanism: From Chelate to Cellular Signal Enhancement

This compound is a paramagnetic contrast agent in which a central manganese(II) ion is chelated to the organic ligand fodipir (B38996) (dipyridoxyl diphosphate, DPDP). Following intravenous administration, the mangafodipir complex undergoes a two-step process of dephosphorylation and transmetallation, leading to the release of manganese ions (Mn2+).[1][2] These free Mn2+ ions are the active component responsible for the contrast enhancement observed in magnetic resonance imaging (MRI).

The released Mn2+ is selectively taken up by healthy, functioning cells, particularly hepatocytes in the liver and cardiomyocytes in the heart. This uptake is primarily mediated by voltage-gated calcium channels, as Mn2+ mimics the ionic properties of calcium (Ca2+).[3][4][5] The paramagnetic nature of Mn2+ significantly shortens the longitudinal relaxation time (T1) of water protons within these tissues. This T1 shortening results in a brighter signal on T1-weighted MRI scans, thereby enhancing the contrast between healthy tissue that readily takes up Mn2+ and pathological tissue (e.g., tumors, infarcted areas) with compromised cellular function and reduced uptake.

Pharmacokinetics and Biodistribution in Preclinical Models

Preclinical studies in rats and dogs have been instrumental in characterizing the pharmacokinetic profile of mangafodipir. These studies reveal a rapid clearance of the manganese component from the plasma, with a distribution half-life of less than 25 minutes in both species.[1] The fodipir ligand, on the other hand, exhibits a slower plasma clearance.

Table 1: Pharmacokinetic Parameters of Mangafodipir in Preclinical Models

| Parameter | Animal Model | Value | Reference |

| Manganese (Mn) Moiety | |||

| Plasma Elimination Half-life | Rat & Dog | < 25 minutes | [1] |

| Primary Excretion Route | Rat & Dog | Fecal | [1] |

| Fodipir (DPDP) Moiety | |||

| Plasma Clearance | Rat & Dog | Slower than Mn | [1] |

| Primary Excretion Route | Rat & Dog | Urine | [1] |

The biodistribution of the released manganese is characterized by a significant accumulation in the liver, pancreas, and kidneys.[1] This organ-specific uptake is a key factor in its application for liver and pancreas imaging.

Table 2: Biodistribution of Manganese from Mangafodipir in Rats (% of Injected Dose)

| Organ | % Injected Dose (at 30 minutes) | Reference |

| Liver | 13% | [6] |

Cellular Uptake and Intracellular Signaling

The cellular uptake of manganese released from this compound is a critical step in its mechanism of action. As a calcium analog, Mn2+ enters excitable cells, such as cardiomyocytes, and hepatocytes through voltage-gated calcium channels.[3][4][5] The activity of these channels is a key determinant of the extent of manganese accumulation and, consequently, the degree of MRI signal enhancement.

Once inside the cell, manganese can influence various signaling pathways. While the primary mechanism for MRI contrast is the paramagnetic effect on water protons, the intracellular presence of manganese can also have other biological consequences. Studies on manganese-induced neurotoxicity, for instance, have shown that elevated intracellular manganese can activate signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) and hypoxia-inducible factor-1alpha (HIF-1alpha) pathways, often initiated by an increase in reactive oxygen species (ROS).[7][8] It is important to note that these toxicity studies often involve higher concentrations and longer exposure times than those typically associated with a single diagnostic dose of this compound.

Below are diagrams illustrating the key steps in this compound's mechanism of action and the intracellular signaling pathways potentially affected by manganese.

Quantitative Effects on MRI Signal

The primary pharmacodynamic effect of this compound is the enhancement of the MRI signal in tissues that accumulate manganese. This is quantified by the reduction in the T1 relaxation time. Preclinical studies in pigs have demonstrated a dose-dependent increase in the longitudinal relaxation rate (R1 = 1/T1) in the myocardium following mangafodipir administration.

Table 3: Change in Myocardial R1 after Mangafodipir Administration in Pigs

| Dose (µmol/kg) | Peak Increase in R1 | Time to Peak | Reference |

| 5 | Increase Observed | 5 minutes | [3] |

| 10 | Increase Observed | 5 minutes | [3] |

| 15 | Increase Observed | 5 minutes | [3] |

It is noteworthy that the effect on R1 was found to be larger with the direct administration of manganese chloride (MnCl2) compared to mangafodipir, highlighting the role of the chelate in modulating the release and availability of free manganese ions.[3]

Experimental Protocols in Preclinical Research

The investigation of this compound's mechanism of action has relied on a variety of preclinical experimental models and protocols.

In Vivo MRI in Rodent Models

A common protocol for manganese-enhanced MRI (MEMRI) in rats involves the following steps:

-

Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in the MRI scanner.

-

Baseline Imaging: Acquire pre-contrast T1-weighted images and T1 maps of the target organ (e.g., liver, heart).

-

Contrast Agent Administration: Administer mangafodipir intravenously, often via a tail vein catheter, at a specified dose (e.g., 125 µmol/kg infused over 20 minutes for pancreatic imaging).[9]

-

Dynamic and Post-Contrast Imaging: Acquire a series of T1-weighted images and T1 maps at multiple time points after administration to observe the dynamic uptake and clearance of the contrast agent.

-

Image Analysis: Measure the signal intensity and/or T1 relaxation times in regions of interest (e.g., liver parenchyma, myocardium) to quantify the contrast enhancement.[9]

In Vitro Cellular Uptake Assays

To study the cellular uptake mechanisms in a controlled environment, in vitro assays using isolated cells are employed.

-

Cell Culture: Culture primary hepatocytes or cardiomyocytes. For hepatocyte uptake studies, cryopreserved human hepatocytes can be used.[10]

-

Incubation with Mangafodipir: Incubate the cells with a known concentration of mangafodipir for various time points.

-

Separation and Lysis: Separate the cells from the incubation medium (e.g., using the oil-spin method for suspended hepatocytes).[11] Lyse the cells to release the intracellular contents.

-

Quantification of Manganese: Measure the intracellular manganese concentration using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).

-

Data Analysis: Calculate the uptake rate, often expressed as nmol of manganese per mg of cellular protein per minute.

The following diagram illustrates a typical workflow for an in vivo MEMRI experiment.

Conclusion

Preclinical research has established that the mechanism of action of this compound is centered on the in vivo dissociation of the mangafodipir chelate, leading to the release of paramagnetic Mn2+ ions. These ions are taken up by healthy cells, primarily through voltage-gated calcium channels, resulting in a shortening of the T1 relaxation time and a consequent enhancement of the MRI signal. The pharmacokinetic and biodistribution studies in animal models have provided a quantitative basis for its targeted application in liver and pancreas imaging. While the primary diagnostic utility of this compound is well-understood, further research into the intracellular signaling pathways affected by manganese at clinically relevant concentrations could open new avenues for its application and provide deeper insights into cellular physiology and pathology. This guide provides a foundational understanding of this compound's preclinical mechanism, offering a valuable resource for researchers and developers in the field.

References

- 1. Plasma pharmacokinetics, tissue distribution and excretion of MnDPDP in the rat and dog after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mangafodipir trisodium injection, a new contrast medium for magnetic resonance imaging: in vitro metabolism and protein binding studies of the active component MnDPDP in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uptake of MnCl2 and mangafodipir trisodium in the myocardium: a magnetic resonance imaging study in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Manganese-Enhanced T1 Mapping in the Myocardium of Normal and Infarcted Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. Molecular Signaling Pathway in Manganese-Induced Neurotoxicity [ideas.repec.org]

- 9. researchgate.net [researchgate.net]

- 10. xenotech.com [xenotech.com]

- 11. criver.com [criver.com]

Teslascan and its Application in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teslascan, the brand name for mangafodipir trisodium, is a manganese-based contrast agent originally developed for magnetic resonance imaging (MRI) of the liver and pancreas.[1][2][3] While its clinical use has been discontinued, the active component, the manganese ion (Mn²⁺), has found a significant niche in neuroscience research through a powerful technique known as Manganese-Enhanced MRI (MEMRI).[1][4] This guide provides an in-depth technical overview of the core principles of this compound's mechanism of action in the context of neuroscience and details its application in preclinical and research settings.

The utility of mangafodipir in neuroscience stems from the paramagnetic properties of the manganese ion and its ability to act as a surrogate for calcium ions (Ca²⁺) in biological systems.[4][5] This allows for the in vivo visualization of neuronal activity, tracing of neural pathways, and detailed anatomical imaging of the brain.[1][6][7]

Core Mechanism of Action in Neuroscience

Following intravenous administration, mangafodipir undergoes a process of dephosphorylation and transmetallation, leading to the release of Mn²⁺ ions.[1] These ions are the key to its function in neuroscience.

Cellular Uptake and Signaling Pathway:

The fundamental principle of MEMRI lies in the ability of Mn²⁺ to enter excitable cells, such as neurons, through voltage-gated calcium channels (VGCCs).[1][4][7] This process is activity-dependent; neurons that are more active and experience greater calcium influx will accumulate more Mn²⁺. Once inside the neuron, Mn²⁺ is cleared very slowly as it is sequestered by organelles like mitochondria and the endoplasmic reticulum, and binds to various proteins.[4] This slow clearance allows for a temporal window to perform MRI scans after the initial administration and neuronal activation.

Furthermore, Mn²⁺ is subject to anterograde axonal transport, moving along microtubules within the axon.[2] This property enables the use of MEMRI for neural tract tracing, allowing researchers to map the connections between different brain regions.[1][6]

MRI Signal Enhancement:

Manganese is a paramagnetic substance.[1][2] Its presence in tissues shortens the longitudinal relaxation time (T1) of water protons.[1][3] On T1-weighted MRI scans, this results in a hyperintense, or brighter, signal. The degree of signal enhancement is proportional to the concentration of Mn²⁺ in the tissue. Consequently, brain regions with higher neuronal activity will appear brighter on T1-weighted images after the administration of a manganese-based contrast agent.[4]

Data Presentation: Quantitative MEMRI

Quantitative analysis in MEMRI allows for the measurement of changes in neuronal activity. This is often achieved through dynamic manganese-enhanced MRI (dMEMRI) studies.[8]

| Parameter | Description | Typical Application | Example Quantitative Data |

| Kᵢ (unidirectional influx constant) | Represents the rate of Mn²⁺ transfer from the blood plasma into the tissue. | Measuring changes in Ca²⁺ channel activity in response to stimulation or inhibition. | In the anterior pituitary, Kᵢ increased from 0.034 ± 0.009 min⁻¹ to 0.049 ± 0.012 min⁻¹ with glutamate (B1630785) stimulation and decreased to 0.019 ± 0.003 min⁻¹ with verapamil (B1683045) inhibition.[8] |

| Vᴛ (total distribution volume) | Represents the total volume of tissue that Mn²⁺ distributes into. | Assessing changes in Mn²⁺ uptake in regions with reversible influx. | In the posterior pituitary, Vᴛ increased from 2.8 ± 0.3 ml/cm³ to 4.6 ± 1.2 ml/cm³ with glutamate and decreased to 1.4 ± 0.3 ml/cm³ with verapamil.[8] |

| Signal Intensity Enhancement | The percentage increase in MRI signal intensity in a region of interest after Mn²⁺ administration. | General assessment of neuronal activity and anatomical delineation. | Signal enhancement scales with the dose of manganese administered and increases over time, with significant enhancement observed in structures like the hippocampus and olfactory bulb.[1] |

Experimental Protocols

The application of MEMRI in neuroscience can be broadly categorized into three types of studies: functional imaging, neural tract tracing, and anatomical imaging.

Functional Imaging (Activation-Induced MEMRI - AIM-MRI)

This protocol is designed to map brain regions that are active in response to a specific stimulus or task.

Methodology:

-

Animal Preparation: The subject animal (typically a rodent) is habituated to the experimental conditions.

-

Manganese Administration: A solution of MnCl₂ (or historically, mangafodipir) is administered, usually via intraperitoneal (IP) or intravenous (IV) injection. The dosage must be carefully optimized to provide sufficient contrast without inducing toxicity.[2]

-

Stimulation/Task Performance: Following administration, there is a time window during which Mn²⁺ concentration is elevated in the extracellular fluid (typically 1-3 hours post-IP injection).[3] During this period, the animal is exposed to the stimulus or performs the behavioral task of interest.

-

Uptake and Sequestration: Mn²⁺ enters active neurons and is trapped intracellularly. The peak accumulation in the brain parenchyma typically occurs 24-48 hours after administration.[9]

-

MRI Acquisition: The animal is anesthetized, and T1-weighted MRI scans are acquired. The timing of the scan is critical to capture the peak intracellular Mn²⁺ concentration.

-

Data Analysis: The resulting images are analyzed to identify regions with significant signal enhancement, which correspond to the activated neural circuits.

Neural Tract Tracing

This protocol is used to map the anatomical connections between different brain regions.

Methodology:

-

Animal Preparation: The animal is anesthetized and placed in a stereotaxic frame.

-

Direct Manganese Injection: A small volume of concentrated MnCl₂ solution is injected directly into the brain region of interest.

-

Axonal Transport: The animal is allowed to recover. During this time (typically 24-48 hours), the injected Mn²⁺ is transported along the axons originating from the injection site.

-

MRI Acquisition: The animal is re-anesthetized, and high-resolution T1-weighted MRI scans are acquired.

-

Data Analysis: The images are analyzed to trace the path of signal enhancement, revealing the projections from the injected nucleus to its downstream targets.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a functional MEMRI experiment.

Conclusion

While this compound (mangafodipir) is no longer in clinical use, its legacy continues in the field of neuroscience research through the application of MEMRI. The ability of manganese ions to act as a proxy for calcium allows for a unique and powerful method to non-invasively map brain function and structure in vivo. For researchers and drug development professionals, understanding the principles and protocols of MEMRI opens up avenues for investigating neural circuits, understanding disease mechanisms, and evaluating the effects of novel therapeutics on brain activity. Careful consideration of dosage and timing is crucial to mitigate the risks of manganese toxicity and to ensure the acquisition of high-quality, interpretable data.

References

- 1. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manganese-Enhanced Magnetic Resonance Imaging | Springer Nature Experiments [experiments.springernature.com]

- 3. Frontiers | Editorial: Manganese-Enhanced MRI: A New Avenue of Functional and Structural Imaging in Neuroscience [frontiersin.org]

- 4. Editorial: Manganese-Enhanced MRI: A New Avenue of Functional and Structural Imaging in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manganese-enhanced magnetic resonance imaging (MEMRI) reveals brain circuitry involved in responding to an acute novel stress in rats with a history of repeated social stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mri-q.com [mri-q.com]

- 7. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) | Springer Nature Experiments [experiments.springernature.com]

- 8. Quantitative measurement of changes in calcium channel activity in vivo utilizing dynamic manganese-enhanced MRI (dMEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling Teslascan (99mTc-Mebrofenin): A Technical Guide for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the use of Teslascan, specifically the radiopharmaceutical 99mTc-Mebrofenin, for in vivo imaging. A comprehensive review of scientific literature reveals that 99mTc-Mebrofenin's established role is in hepatobiliary scintigraphy, where it serves as a robust agent for assessing liver function and bile excretion. Its mechanism is centered on its interaction with specific organic anion transporters in hepatocytes.

Crucially, there is no scientific evidence in the reviewed literature to support the use of 99mTc-Mebrofenin as a calcium analog for in vivo imaging. The compound's known biological interactions do not involve calcium channels or direct mimicry of calcium ions. This guide will therefore focus on the well-documented mechanisms and applications of 99mTc-Mebrofenin, providing detailed experimental insights and quantitative data based on its established function. Additionally, a brief overview of validated in vivo calcium imaging techniques is provided for context.

Introduction to 99mTc-Mebrofenin

Technetium-99m Mebrofenin (B129125) is a radiopharmaceutical sold under trade names such as Choletec.[1] It is widely used in nuclear medicine for hepatobiliary scintigraphy (HBS) to image the liver and gallbladder.[1][2] The molecule is a chelate composed of two lidocaine (B1675312) analog molecules attached to a technetium-99m ion.[1] Its high hepatic uptake (98.1%) and rapid excretion make it an effective agent for dynamic studies of liver function, even in patients with elevated bilirubin (B190676) levels.[1]

Mechanism of Action: A Transporter-Mediated Pathway

The in vivo behavior of 99mTc-Mebrofenin is not related to calcium signaling but is dictated by its interaction with specific transport proteins on the surface of hepatocytes.[2][3]

Sinusoidal Uptake (Blood to Liver): Upon intravenous injection, 99mTc-Mebrofenin is rapidly cleared from the blood plasma by hepatocytes.[1] This uptake is an active transport process mediated predominantly by Organic Anion-Transporting Polypeptides (OATPs) , specifically OATP1B1 and OATP1B3 .[3][4] Studies have shown that OATP1B1 has a roughly 1.5-fold higher affinity for 99mTc-Mebrofenin compared to OATP1B3.[4]

Hepatocellular Processing: Once inside the hepatocytes, 99mTc-Mebrofenin is not metabolized.[5] This property is key to its utility, as its transit through the liver and into the bile directly reflects the functional capacity of the transport pathways.

Canalicular and Sinusoidal Efflux (Liver to Bile and Blood): The excretion of 99mTc-Mebrofenin from the hepatocyte is also a transporter-mediated process.

-

Canalicular Efflux (to Bile): The primary route of excretion is into the bile canaliculi, mediated by the Multidrug Resistance-Associated Protein 2 (MRP2) .[5][6]

-

Sinusoidal Efflux (back to Blood): A smaller fraction can be transported back into the sinusoidal blood, a process mediated by Multidrug Resistance-Associated Protein 3 (MRP3) .[3][5]

This entire pathway, from blood uptake to biliary excretion, is analogous to the clearance of bilirubin.[1]

Caption: Hepatocellular transport pathway of 99mTc-Mebrofenin.

Quantitative Data Presentation

The following tables summarize key quantitative parameters related to the pharmacokinetics and transport of 99mTc-Mebrofenin.

Table 1: Pharmacokinetic Parameters of 99mTc-Mebrofenin

| Parameter | Value | Reference |

|---|---|---|

| Hepatic Uptake | 98.1% | [1] |

| Time to Max. Liver Uptake | ~11 minutes | [1] |

| Plasma Clearance Time | ~5 minutes | [1] |

| Hepatic Excretion Half-Life (t½) | ~17 minutes | [1] |

| Systemic Clearance (Humans) | 16.2 ± 2.7 mL/min/kg | [7] |

| Ratio of Canalicular/Sinusoidal Efflux | 3.4 ± 0.8 |[7] |

Table 2: Transporter Inhibition Data

| Transporter | Inhibitor | Concentration | Inhibition of Transport | Reference |

|---|---|---|---|---|

| OATP1B1 | Rifampicin | 50 µM | to 10% of control | [7] |

| OATP1B3 | Rifampicin | 50 µM | to 4% of control | [7] |

| MRP2 | MK571 | 50 µM | to 12% of control | [7] |

| MRP3 | Estradiol-17-beta-glucuronide | 100 µM | to 5% of control |[7] |

Experimental Protocols for Hepatobiliary Scintigraphy

While a protocol for calcium imaging with 99mTc-Mebrofenin cannot be provided, the standard methodology for its use in assessing liver function is well-established.

Objective: To dynamically and quantitatively assess hepatocyte function and biliary excretion.

Materials:

-

Sterile kit of mebrofenin and dehydrated stannous fluoride.[1]

-

Sodium pertechnetate (B1241340) (99mTcO4-) solution.[1]

-

Gamma camera (SPECT or SPECT/CT system).

Procedure:

-

Patient Preparation: Patients are typically required to fast for at least 4 hours to ensure a resting gallbladder.[1]

-

Radiopharmaceutical Preparation: The 99mTc-Mebrofenin is prepared by reconstituting the kit vial with a sterile, non-pyrogenic sodium pertechnetate solution.[1]

-

Dose Administration: A dose of 2 to 5 mCi (74 to 185 MBq) is typically administered intravenously to a normal adult.[1] The dose may be increased for patients with elevated serum bilirubin.[1]

-

Image Acquisition:

-

Dynamic imaging is initiated immediately after injection.

-

Images are acquired continuously for up to 60 minutes.[1]

-

Delayed imaging at intervals up to 4 hours may be performed if the gallbladder is not visualized.[1]

-

SPECT/CT can be used for better anatomical localization and for volumetric functional assessment.[8]

-

-

Data Analysis:

-

Time-activity curves are generated for the heart (blood pool), liver parenchyma, and biliary system.

-

Key parameters are calculated, including:

-

Hepatic Extraction Fraction (HEF): The percentage of the tracer extracted from the blood by the liver in a single pass.

-

Tpeak: Time to maximum liver activity.

-

T1/2 peak: Time for liver activity to decrease to 50% of its maximum.

-

Mebrofenin Uptake Rate: Quantifies the rate of tracer uptake by the liver, often corrected for body surface area.[8]

-

-

Caption: Standard workflow for 99mTc-Mebrofenin hepatobiliary scintigraphy.

Overview of Established In Vivo Calcium Imaging Techniques

For researchers interested in imaging calcium dynamics in vivo, several powerful techniques exist that are distinct from radiotracer imaging with agents like 99mTc-Mebrofenin. These methods typically rely on fluorescence microscopy.[9][10]

-

Genetically Encoded Calcium Indicators (GECIs): These are proteins, such as GCaMP, that are genetically introduced into specific cell populations.[11] They are engineered to fluoresce upon binding to Ca2+. This approach offers high cellular specificity and allows for chronic, longitudinal imaging of neural or cellular activity in living animals.[11]

-

Synthetic Fluorescent Dyes: These are small molecules, like Fluo-4 AM or Fura-2 AM, that can be loaded into cells.[10][12] Their fluorescence properties change dramatically when they bind to calcium. While offering less cellular specificity than GECIs, they are valuable for acute imaging studies in various tissues.[12]

-

Imaging Modalities: These indicators are typically visualized using advanced microscopy techniques such as two-photon laser scanning microscopy, which allows for deep-tissue imaging in living animals with high spatial and temporal resolution.[9][13]

Conclusion

99mTc-Mebrofenin ("this compound") is a valuable radiopharmaceutical for the in vivo assessment of hepatobiliary function. Its mechanism of action is well-characterized and relies on specific OATP and MRP transporters, making it a powerful probe for liver function and transporter-mediated drug-drug interactions. The scientific literature does not support its use as a calcium analog. Researchers aiming to study in vivo calcium signaling should turn to established methods such as fluorescence imaging with genetically encoded or synthetic calcium indicators.

References

- 1. Technetium (99mTc) mebrofenin - Wikipedia [en.wikipedia.org]

- 2. Repurposing 99mTc-Mebrofenin as a Probe for Molecular Imaging of Hepatocyte Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transporters involved in the hepatic uptake of (99m)Tc-mebrofenin and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Imaging Using 99mTc-Mebrofenin to Untangle the Pattern of Hepatocyte Transporter Disruptions Induced by Endotoxemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of (99m)technetium-mebrofenin and (99m)technetium-sestamibi as specific probes for hepatic transport protein function in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of tc-99m mebrofenin as a clinical probe to assess altered hepatobiliary transport: integration of in vitro, pharmacokinetic modeling, and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liver Functional Volumetry by Tc-99m Mebrofenin Hepatobiliary Scintigraphy before Major Liver Resection: A Game Changer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mightexbio.com [mightexbio.com]

- 12. Frontiers | In vivo Calcium Imaging of Evoked Calcium Waves in the Embryonic Cortex [frontiersin.org]

- 13. In Vivo Simultaneous Tracing and Ca2+ Imaging of Local Neuronal Circuits - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Arsenal of Mangafodipir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mangafodipir (MnDPDP), a compound initially developed as a magnetic resonance imaging (MRI) contrast agent, has garnered significant attention for its potent antioxidant properties.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of mangafodipir, presenting key quantitative data, detailed experimental protocols for its evaluation, and an overview of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of mangafodipir and its derivatives.

Core Antioxidant Mechanisms

Mangafodipir's antioxidant capabilities stem from a combination of direct enzymatic mimetic activity and the chelation of pro-oxidant metal ions. The intact mangafodipir molecule and its primary metabolite, MnPLED (manganese pyridoxyl ethyldiamine), are central to its function.[3][4]

Superoxide (B77818) Dismutase (SOD) Mimetic Activity

The primary and most well-documented antioxidant function of mangafodipir is its ability to mimic the activity of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD).[2][3][5] This activity is dependent on the manganese ion remaining complexed with the fodipir (B38996) (DPDP) ligand.[3] By catalyzing the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), mangafodipir mitigates the initial steps of oxidative stress cascades.[6][7]

Catalase and Glutathione (B108866) Reductase-Like Activities

Beyond its SOD mimetic function, mangafodipir has been reported to exhibit catalase-like and glutathione reductase-like activities.[1][4][8] The catalase-like activity allows for the detoxification of hydrogen peroxide, the product of its SOD mimetic action, into water and oxygen. The glutathione reductase-like activity contributes to the regeneration of the cellular antioxidant glutathione (GSH) pool, further bolstering the cell's defense against reactive oxygen species (ROS).[1][9] There is, however, some debate in the literature regarding the presence and significance of its intrinsic catalase activity.[2]

Peroxynitrite Scavenging

Mangafodipir is also an effective scavenger of peroxynitrite (ONOO⁻), a highly reactive nitrogen species (RNS) formed from the reaction of superoxide with nitric oxide.[10] By neutralizing peroxynitrite, mangafodipir prevents the nitration of tyrosine residues in proteins, a process that can lead to enzyme inactivation and cellular damage.[7]

Metal Ion Chelation by the Fodipir Ligand

The fodipir (DPDP) ligand itself possesses antioxidant properties, primarily through its ability to chelate transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). By sequestering these metal ions, fodipir prevents their participation in the Fenton and Haber-Weiss reactions, which generate the highly damaging hydroxyl radical (•OH) from hydrogen peroxide and superoxide. This iron-chelating property is a key component of its cytoprotective effects.[11]

Quantitative Data on Antioxidant Properties

The following tables summarize the available quantitative data on the antioxidant properties of mangafodipir and its derivatives. It is important to note that specific kinetic parameters for all mimetic activities are not consistently reported across the literature.

| Parameter | Value | Compound | Assay Method |

| SOD Mimetic Activity (EC₅₀) | 5–10 μM | Mangafodipir & MnPLED | Electron Paramagnetic Resonance (EPR) Spectroscopy |

| Protective Concentration | 400 μM | Mangafodipir | Cellular ROS production assay |

| Parameter | Value | Condition |

| Induced Catalase Activity | 213 ± 46.5 µmol/min/mg protein | Liver homogenates from mangafodipir-treated rats |

| Basal Catalase Activity | 61.7 ± 12.6 µmol/min/mg protein | Liver homogenates from ischemia/reperfusion rats |

Signaling Pathways Modulated by Mangafodipir

Mangafodipir's antioxidant effects are intertwined with the modulation of key cellular signaling pathways that regulate the endogenous antioxidant response.

The Keap1-Nrf2 Pathway

There is growing evidence to suggest that the protective effects of mangafodipir may be mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. The activation of this pathway by mangafodipir could lead to an increased expression of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1), catalase, and enzymes involved in glutathione synthesis.[8]

Proposed mechanism of mangafodipir's influence on the Nrf2 signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The manganese component of mangafodipir has the potential to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[12] These pathways are crucial in regulating cellular responses to stress, including oxidative stress. While direct studies on mangafodipir's specific effects on MAPK phosphorylation are limited, the modulation of these pathways by manganese suggests a potential mechanism for its broader cellular effects.

General overview of MAPK signaling pathways potentially modulated by mangafodipir's effect on ROS.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antioxidant properties of mangafodipir.

Superoxide Dismutase (SOD) Mimetic Activity Assay (McCord-Fridovich Assay)

This assay is a widely used method to determine SOD activity by measuring the inhibition of cytochrome c reduction by superoxide radicals generated by the xanthine (B1682287)/xanthine oxidase system.[11][13][14]

Materials:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.8) containing 0.1 mM EDTA

-

Cytochrome c (from horse heart) solution (10 mg/mL in buffer)

-

Xanthine solution (10 mM in 10 mM NaOH)

-

Xanthine oxidase solution (from bovine milk, ~0.1 U/mL in buffer)

-

Mangafodipir solutions of varying concentrations

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, cytochrome c, and xanthine.

-

Add the mangafodipir solution to the reaction mixture and incubate for a short period.

-

Initiate the reaction by adding xanthine oxidase.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm for 3-5 minutes.

-

The rate of cytochrome c reduction is proportional to the concentration of superoxide radicals. The SOD mimetic activity of mangafodipir is calculated as the percentage of inhibition of cytochrome c reduction compared to a control without mangafodipir. One unit of SOD activity is typically defined as the amount of enzyme (or mimetic) required to inhibit the rate of cytochrome c reduction by 50%.

Workflow of the McCord-Fridovich assay for SOD mimetic activity.

Catalase-Like Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) into oxygen and water, catalyzed by the test compound. The production of oxygen can be monitored using a Clark-type oxygen electrode.[15][16][17][18]

Materials:

-

Phosphate buffer (50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

-

Mangafodipir solutions of varying concentrations

-

Clark-type oxygen electrode and measurement chamber

Procedure:

-

Calibrate the oxygen electrode with air-saturated buffer (100% O₂) and a solution of sodium dithionite (B78146) (0% O₂).

-

Add the phosphate buffer to the measurement chamber and allow the signal to stabilize.

-

Inject the mangafodipir solution into the chamber.

-

Initiate the reaction by adding a known concentration of H₂O₂.

-

Record the increase in oxygen concentration over time. The initial rate of oxygen production is proportional to the catalase-like activity of mangafodipir.

-

The activity can be expressed in units (µmol of H₂O₂ decomposed per minute) per mg of the compound.

Glutathione Reductase-Like Activity Assay

This assay measures the ability of the test compound to catalyze the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH), coupled with the oxidation of NADPH to NADP⁺.[19]

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.4) containing 1 mM EDTA

-

NADPH solution (e.g., 2 mM)

-

GSSG solution (e.g., 20 mM)

-

Mangafodipir solutions of varying concentrations

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the phosphate buffer, NADPH, and GSSG.

-

Add the mangafodipir solution to the mixture.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The rate of NADPH oxidation is proportional to the glutathione reductase-like activity of mangafodipir. The activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Peroxynitrite Scavenging Assay

This assay determines the ability of a compound to scavenge peroxynitrite, often by measuring the inhibition of the peroxynitrite-mediated bleaching of a chromophore like pyrogallol (B1678534) red.[6][20]

Materials:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Pyrogallol red solution

-

Peroxynitrite (ONOO⁻) solution (handle with care, as it is unstable and corrosive)

-

Mangafodipir solutions of varying concentrations

-

Spectrophotometer

Procedure:

-

In a cuvette, mix the phosphate buffer, pyrogallol red, and the mangafodipir solution.

-

Initiate the reaction by adding the peroxynitrite solution.

-

Immediately measure the change in absorbance at the λmax of pyrogallol red (around 540-550 nm).

-

The scavenging activity is determined by the ability of mangafodipir to inhibit the bleaching of pyrogallol red compared to a control without the scavenger.

Conclusion

Mangafodipir exhibits a robust and multi-pronged antioxidant profile, centered around its potent SOD mimetic activity and complemented by catalase-like and glutathione reductase-like functions, as well as peroxynitrite scavenging and metal ion chelation. These properties, coupled with its ability to modulate key cellular antioxidant signaling pathways, underscore its potential as a therapeutic agent for conditions associated with oxidative stress. Further research to fully elucidate the kinetic parameters of its enzymatic mimetic activities and its precise interactions with signaling cascades will be crucial in advancing its clinical applications.

References

- 1. Mangafodipir Protects against Hepatic Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mangafodipir - Wikipedia [en.wikipedia.org]

- 4. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. MnSOD Mimetics in Therapy: Exploring Their Role in Combating Oxidative Stress-Related Diseases [mdpi.com]

- 8. Pretreatment with Mangafodipir Improves Liver Graft Tolerance to Ischemia/Reperfusion Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Facebook [cancer.gov]

- 11. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Manganese modulation of MAPK pathways: effects on upstream mitogen activated protein kinase kinases (MKKs) and mitogen activated kinase phosphatase-1 (MKP-1) in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Comparison of Oxygen Electrode Chronoamperometry and Spectrophotometry for Determination of Catalase Activity [diva-portal.org]

- 18. New concepts for transdermal delivery of oxygen based on catalase biochemical reactions studied by oxygen electrode amperometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of glutathione reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Peroxynitrite scavenging by different antioxidants. Part I: convenient assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Mapping Neuronal Activity in Animal Models with Teslascan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teslascan, the brand name for mangafodipir, is a manganese-based contrast agent that has found a significant application in neuroscience research for the in-vivo mapping of neuronal activity and tracing of neuronal tracts in animal models. This technique, known as Manganese-Enhanced Magnetic Resonance Imaging (MEMRI), leverages the properties of the manganese ion (Mn²⁺) as a calcium analog to visualize active neural pathways. This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound and other manganese agents for functional neuroimaging.

Core Principle: Manganese as a Neuronal Activity Tracer

The fundamental principle of MEMRI lies in the ability of manganese ions (Mn²⁺) to enter excitable cells, such as neurons, through voltage-gated calcium channels (VGCCs).[1][2][3][4][5] When a neuron is activated, its membrane depolarizes, leading to the opening of VGCCs and an influx of calcium ions, which is a critical step in neurotransmission. Due to its similar ionic radius and charge, Mn²⁺ can compete with Ca²⁺ and enter the neuron through these same channels.[2][3]

Once inside the neuron, Mn²⁺ is transported along axons via microtubule-based transport mechanisms and can even cross synapses to be taken up by second-order neurons.[1][4][5][6] Because Mn²⁺ is a paramagnetic ion, it shortens the T1 relaxation time of surrounding water protons, resulting in a hyperintense (brighter) signal on T1-weighted MRI scans.[1][7] This activity-dependent accumulation allows researchers to visualize and map neuronal circuits that are active during a specific stimulus or behavioral task.[2][7]

Signaling Pathway and Mechanism of Action

The entry of Mn²⁺ into neurons is primarily a function of neuronal activity. The following diagram illustrates the key steps in this process.

Experimental Protocols

Detailed experimental protocols for MEMRI studies can vary depending on the specific research question, animal model, and available equipment. However, the following outlines a general workflow and key considerations.

Animal Preparation and Handling

-

Animal Models: MEMRI has been successfully applied in a variety of animal models, including mice and rats.[1][3]

-

Acclimatization: Animals should be properly acclimatized to the housing and experimental conditions to minimize stress, which can influence neuronal activity.

-

Anesthesia: For MRI scanning, animals are typically anesthetized. The choice of anesthetic is crucial as it can affect neuronal activity and physiology. Isoflurane is a common choice.

Manganese Agent Administration

-

Agent: While this compound (mangafodipir) can be used, many preclinical studies utilize a simple solution of manganese chloride (MnCl₂).[3][7]

-

Route of Administration:

-

Systemic Injection (Intraperitoneal or Intravenous): This route is used for mapping brain-wide responses to a global stimulus or for studying the blood-brain barrier.[7]

-

Direct Intracerebral Injection: For tracing specific neuronal tracts, a small volume of MnCl₂ is injected directly into the brain region of interest using stereotaxic surgery.[1][5]

-

-

Dosage: The dose of Mn²⁺ must be carefully optimized to provide sufficient contrast enhancement without causing toxicity. Doses can range from 9 to 175 mg/kg for systemic administration, with lower doses being preferable.[8]

Neuronal Stimulation/Behavioral Task

-

For activity-dependent mapping, a specific stimulus (e.g., sensory, pharmacological) or behavioral task is introduced during the Mn²⁺ uptake period.[2] The timing of this is critical and typically occurs within 1-3 hours after systemic Mn²⁺ administration when the extracellular concentration is highest.[7]

MRI Acquisition

-

Scanner: High-field MRI scanners (e.g., 7T, 9.4T, or 11.7T) are often used in animal studies to achieve high spatial resolution.[6]

-

Sequence: T1-weighted spin-echo sequences are typically used to maximize the contrast enhancement from Mn²⁺.

-

Imaging Time Points:

-

Baseline Scan: An MRI scan is often performed before Mn²⁺ administration to serve as a baseline.

-

Post-Injection Scans: A series of scans are acquired at different time points after Mn²⁺ administration to track its uptake and transport. For tract-tracing, imaging may be performed 24 hours or longer after injection to allow for axonal transport.[5]

-

Experimental Workflow Diagram

Quantitative Data Presentation

The following tables summarize quantitative data from a study that used dynamic manganese-enhanced MRI (dMEMRI) to measure changes in Mn²⁺ uptake in the anterior and posterior pituitary gland of rats following modulation of neural activity with glutamate (B1630785) (stimulant) and verapamil (B1683045) (inhibitor).[9]

Table 1: Mn²⁺ Uptake in the Posterior Pituitary (Reversible Uptake Model)

| Condition | Total Distribution Volume of Mn (VT) (ml/cm³) |

| Baseline | 2.8 ± 0.3 |

| Glutamate (Stimulation) | 4.6 ± 1.2 |

| Verapamil (Inhibition) | 1.4 ± 0.3 |

Table 2: Mn²⁺ Uptake in the Anterior Pituitary (Irreversible Uptake Model)

| Condition | Unidirectional Influx Constant of Mn²⁺ (Ki) (min-1) |

| Baseline | 0.034 ± 0.009 |

| Glutamate (Stimulation) | 0.049 ± 0.012 |

| Verapamil (Inhibition) | 0.019 ± 0.003 |

Logical Relationships in MEMRI Data Interpretation

The interpretation of MEMRI data relies on a clear understanding of the logical relationships between neuronal activity, Mn²⁺ uptake, and the resulting MRI signal.

Conclusion

This compound and other manganese-based contrast agents, when used in the context of MEMRI, provide a powerful tool for the in-vivo visualization of neuronal activity and anatomical connections in animal models. The technique's reliance on a direct physiological process—ion influx through voltage-gated channels—offers a unique window into brain function. By carefully designing experimental protocols and quantitatively analyzing the resulting MRI data, researchers can gain valuable insights into the workings of the nervous system in both healthy and diseased states, aiding in the development of novel therapeutics for neurological disorders.

References

- 1. In vivo trans-synaptic tract tracing from the murine striatum and amygdala utilizing manganese enhanced MRI (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Manganese-Enhanced MRI: Biological Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Harnessing axonal transport to map reward circuitry: Differing brain-wide projections from medial prefrontal cortical domains [frontiersin.org]

- 4. Manganese Enhanced MRI for Use in Studying Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manganese-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Neuronal Activity and Kinesin on Tract Tracing by Manganese-Enhanced MRI (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Editorial: Manganese-Enhanced MRI: A New Avenue of Functional and Structural Imaging in Neuroscience [frontiersin.org]

- 8. mri-q.com [mri-q.com]

- 9. Quantitative measurement of changes in calcium channel activity in vivo utilizing dynamic manganese-enhanced MRI (dMEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Paramagnetic Core of Teslascan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental paramagnetic properties of Teslascan (mangafodipir trisodium), a manganese-based contrast agent. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its mechanism of action, physicochemical characteristics, and the experimental protocols for its evaluation.

Core Principles of Paramagnetism and MRI Contrast

At the heart of this compound's function as a magnetic resonance imaging (MRI) contrast agent lies the paramagnetic nature of the manganese (II) ion (Mn²⁺).[1] With five unpaired electrons in its 3d shell, Mn²⁺ possesses a strong magnetic moment.[1] When placed in a strong external magnetic field, such as that of an MRI scanner, these unpaired electrons align with the field, creating a local magnetic field that enhances the relaxation rates of surrounding water protons.

This alteration of proton relaxation times is the cornerstone of contrast enhancement in MRI. Specifically, this compound primarily shortens the longitudinal relaxation time (T1) of water protons.[2] This T1 shortening leads to a stronger signal on T1-weighted images, causing tissues that have taken up the contrast agent to appear brighter.[1][2][3]

Physicochemical and Pharmacokinetic Profile

This compound is the brand name for mangafodipir trisodium (B8492382), a chelate of a paramagnetic manganese(II) ion and the organic ligand fodipir (B38996) (dipyridoxyl diphosphate, DPDP).[3][4] The fodipir ligand serves to reduce the toxicity of the free manganese ion while facilitating its delivery. After intravenous administration, the mangafodipir trisodium complex undergoes dephosphorylation and transmetallation, primarily with plasma zinc, which leads to the release of Mn²⁺ ions.[2]

The released manganese is then selectively taken up by hepatocytes and other tissues with high mitochondrial activity.[2] This targeted uptake is a key feature of this compound, making it a liver-specific contrast agent.[5] Normal liver tissue readily absorbs the manganese, leading to significant T1 shortening and a brighter appearance on MRI scans.[1][3] In contrast, abnormal or cancerous tissues typically do not take up the manganese to the same extent, resulting in a clear contrast between healthy and diseased tissue.[1][3]

Table 1: Physicochemical Properties of this compound (Mangafodipir Trisodium)

| Property | Value |

| Molecular Formula | C₂₂H₂₇MnN₄Na₃O₁₄P₂ |

| Molecular Weight | 757.3 g/mol |

| Appearance | Clear, bright to dark yellow solution |

| pH | 7.0 - 8.0 |

| Osmolality (37 °C) | 290 mosmol/kg H₂O |

| Viscosity (37 °C) | 0.7 mPa·s |

Table 2: Pharmacokinetic Parameters of this compound Components

| Parameter | Manganese (Mn²⁺) | Fodipir (DPDP) |

| Plasma Half-life (initial) | ≤ 20 minutes | ~50 minutes |

| Volume of Distribution | 0.5 - 1.5 L/kg | 0.17 - 0.45 L/kg |

| Primary Route of Elimination | Feces | Urine |

Quantitative Paramagnetic Properties

The efficacy of an MRI contrast agent is quantified by its relaxivity (r1 and r2), which is the change in the relaxation rate of water protons per unit concentration of the contrast agent. A higher r1 relaxivity indicates a greater T1-shortening effect and, consequently, a more potent T1 contrast agent.

Table 3: Relaxivity of this compound

| Magnetic Field Strength | r1 (L·mmol⁻¹·s⁻¹) | r2 (L·mmol⁻¹·s⁻¹) |

| 1.0 T | 2.3 | 4.0 |

Note: Relaxivity values can vary with the magnetic field strength.

Experimental Protocols

Measurement of T1 and T2 Relaxivity

This protocol outlines a general method for determining the r1 and r2 relaxivities of a manganese-based contrast agent like this compound.

Objective: To quantify the T1 and T2 relaxivity of this compound in a phantom at a specific magnetic field strength.

Materials:

-

This compound (mangafodipir trisodium) solution of known concentration.

-

Deionized water or phosphate-buffered saline (PBS).

-

A series of volumetric flasks and pipettes.

-

MRI scanner (e.g., 1.5T or 3T).

-

A phantom with multiple sample tubes.

Procedure:

-

Sample Preparation: Prepare a series of dilutions of the this compound solution with deionized water or PBS to achieve a range of concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mmol/L). A tube with only the diluent will serve as the control.

-

Phantom Setup: Fill the sample tubes in the phantom with the prepared solutions.

-

MRI Acquisition:

-

Place the phantom in the MRI scanner.

-

For T1 Measurement: Acquire data using an inversion recovery spin-echo pulse sequence with multiple inversion times (TI).

-

For T2 Measurement: Acquire data using a multi-echo spin-echo pulse sequence with multiple echo times (TE).

-

-

Data Analysis:

-

For each concentration, calculate the T1 and T2 relaxation times from the acquired MRI data by fitting the signal intensity versus TI (for T1) and TE (for T2) to the appropriate exponential decay functions.

-

Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.

-

Plot the relaxation rates (R1 and R2) against the concentration of this compound.

-

The slopes of the resulting linear plots will be the r1 and r2 relaxivities, respectively.

-

Preclinical Biodistribution Study

This protocol describes a representative method for assessing the in vivo distribution of this compound in a preclinical animal model.

Objective: To determine the temporal and spatial distribution of manganese from this compound in various organs and tissues of a rodent model.

Materials:

-

This compound (mangafodipir trisodium) solution.

-

Suitable animal model (e.g., male Wistar rats).

-

Anesthesia.

-

Surgical tools for tissue harvesting.

-

Inductively coupled plasma mass spectrometry (ICP-MS) or similar analytical instrument for manganese quantification.

Procedure:

-

Animal Dosing: Administer a single intravenous dose of this compound to the animals at a clinically relevant dose (e.g., 5 µmol/kg).

-

Time Points: Euthanize groups of animals at various time points post-injection (e.g., 15 min, 1 hr, 4 hrs, 24 hrs, and 48 hrs).

-

Tissue Harvesting: At each time point, collect blood samples and harvest key organs and tissues (e.g., liver, pancreas, kidneys, spleen, heart, lungs, brain, muscle, and bone).

-

Sample Preparation: Weigh each tissue sample and prepare it for manganese analysis (e.g., via acid digestion).

-

Manganese Quantification: Determine the concentration of manganese in each tissue sample using ICP-MS.

-

Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g). Plot the %ID/g for each organ over time to visualize the biodistribution and clearance profile.

In Vivo MRI Protocol for Liver Imaging

This protocol provides a typical workflow for performing liver MRI in a clinical or preclinical setting using this compound.

Objective: To acquire high-quality T1-weighted images of the liver for the detection and characterization of focal lesions.

Procedure:

-

Pre-contrast Imaging:

-

Acquire axial T1-weighted (in-phase and out-of-phase) and T2-weighted images of the liver.

-

-

Contrast Administration:

-

Administer this compound intravenously at the recommended dose of 5 µmol/kg.

-

-

Post-contrast Imaging:

-

Begin acquiring dynamic T1-weighted images approximately 15-20 minutes after the start of the infusion.

-

Acquire a series of T1-weighted images at different time points to capture the enhancement pattern of the liver parenchyma and any lesions. Delayed imaging up to 4 hours post-injection may be performed.

-

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound in Hepatocytes

Caption: Cellular uptake and mechanism of action of this compound in hepatocytes.

Experimental Workflow for Relaxivity Measurement

Caption: Step-by-step workflow for determining the relaxivity of this compound.

Logical Relationship in Biodistribution Study

Caption: Logical progression of a preclinical biodistribution study for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhanced magnetic resonance imaging for tissue characterization of liver abnormalities with hepatobiliary contrast agents: an overview of preclinical animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Preclinical Research Applications of Mangafodipir Trisodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mangafodipir trisodium (B8492382) (MnDPDP), initially developed as a hepatobiliary contrast agent for magnetic resonance imaging (MRI), has demonstrated significant potential in a range of preclinical research applications owing to its potent cytoprotective and antioxidant properties. This technical guide provides an in-depth overview of the core preclinical applications of mangafodipir trisodium, with a focus on its dual utility as an imaging agent and a therapeutic adjunct. This document summarizes quantitative data from key preclinical studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Mangafodipir trisodium is a chelate of manganese (Mn²⁺) and the ligand fodipir (B38996) (dipyridoxyl diphosphate, DPDP).[1] Its initial application in the clinic was as a contrast agent, marketed as Teslascan®, for the detection of liver lesions.[1][2] The paramagnetic manganese ion, when released from the fodipir ligand, shortens the longitudinal relaxation time (T1) of tissues, thereby enhancing the signal intensity on T1-weighted MRI scans.[3][4] Normal hepatocytes readily take up manganese, leading to a brighter appearance of healthy liver tissue compared to cancerous or abnormal tissue, which facilitates lesion detection.[1][5]

Beyond its imaging capabilities, preclinical research has unveiled a second, equally important function of mangafodipir: its cytoprotective effects. These effects are largely attributed to the superoxide (B77818) dismutase (SOD) mimetic activity of the mangafodipir complex itself, where the manganese ion remains bound to the DPDP ligand.[1][3] This SOD-mimetic action allows mangafodipir to scavenge reactive oxygen species (ROS), mitigating oxidative stress-induced cellular damage.[6][7] This antioxidant property has been explored in various preclinical models of chemotherapy-induced toxicity and ischemia-reperfusion injury.[8][9][10]

This guide will delve into the preclinical data supporting these applications, providing researchers with the necessary information to design and interpret studies involving mangafodipir trisodium.

Core Preclinical Applications

The preclinical utility of mangafodipir trisodium can be broadly categorized into two main areas:

-

Magnetic Resonance Imaging Contrast Enhancement: Primarily for the detection and characterization of focal liver lesions.

-

Cytoprotection: Attenuation of cellular damage induced by oxidative stress, with significant implications for:

-

Chemotherapy-Induced Toxicities: Including neurotoxicity, cardiotoxicity, and ovarian damage.

-

Ischemia-Reperfusion Injury: Particularly in the context of liver transplantation and surgery.

-

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from representative preclinical studies investigating the efficacy of mangafodipir trisodium.

Table 1: Cytoprotective Effects of Mangafodipir Trisodium in Chemotherapy Models

| Animal Model | Chemotherapeutic Agent | Mangafodipir Trisodium Dose | Key Findings | Reference(s) |

| Mouse | Oxaliplatin (10 mg/kg weekly) | Not specified in abstract | Prevented motor and sensory dysfunction and demyelinating lesion formation. | [11] |

| Mouse | Cisplatin (7.5 or 20 mg/kg) | 10 mg/kg (i.p.) | Attenuated the loss of primordial and secondary follicles; reduced cleaved caspase-3 levels. | [6][12] |

| Mouse | Paclitaxel (7.5 mg/kg) | 10 mg/kg (i.p.) | Alleviated follicular damage. | [13] |

| Mouse Left Atrium (in vitro) | Doxorubicin | 1 to 10 µmol/kg (i.v. 30 min prior to dissection) | Displayed cardioprotective efficacy. | [9] |

Table 2: Protective Effects of Mangafodipir Trisodium in Ischemia-Reperfusion Injury Models

| Animal Model | Ischemia Model | Mangafodipir Trisodium Dose | Key Findings | Reference(s) |

| Rat | 24h cold storage of liver | 5 µmol/kg (i.p.) | Higher ATP content, reduced hepatocellular and endothelial cell injury, decreased lipid peroxidation. | [8][14] |

| Mouse | 70% hepatic ischemia (90 min) | 10 mg/kg (i.p.) | Reduced serum ASAT activity, decreased hepatocyte apoptosis (reduced cytochrome c release and caspase-3 activity). | [15] |

Table 3: MRI Contrast Enhancement with Mangafodipir Trisodium

| Animal Model | Imaging Target | Mangafodipir Trisodium Dose | Key Findings | Reference(s) |

| Swine | Stomach | 5 µmol/kg (i.v.) | Produced prolonged and selective enhancement of the inner surface of the stomach. | [16] |

| Human Volunteers | Abdominal Organs | 5 and 10 µmol/kg (i.v.) | Long-lasting enhancement of liver, pancreas, and kidney. | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key preclinical experiments involving mangafodipir trisodium.

Evaluation of Cytoprotection Against Chemotherapy-Induced Ovarian Damage in Mice

-

Animal Model: 6-week-old female ICR mice.

-

Experimental Groups:

-

Control (vehicle)

-

Cisplatin (7.5 or 20 mg/kg, i.p.)

-

Paclitaxel (7.5 or 20 mg/kg, i.p.)

-

Mangafodipir trisodium (10 mg/kg, i.p.) + Cisplatin

-

Mangafodipir trisodium (10 mg/kg, i.p.) + Paclitaxel

-

-

Procedure:

-

Administer mangafodipir trisodium or vehicle intraperitoneally.

-

After a specified time (e.g., 30 minutes), administer the chemotherapeutic agent.

-

Euthanize animals at a predetermined time point after treatment.

-

Harvest ovaries for histological analysis and immunoblotting.

-

-

Endpoints:

-

Follicle count and morphological analysis at different developmental stages.

-

Immunohistochemistry for cleaved caspase-3, Ki67, and 4-hydroxynonenal (B163490) (a marker of oxidative stress).

-

Immunoblotting for cleaved caspase-3 to quantify apoptosis.[13][16]

-

Assessment of Protection Against Liver Ischemia-Reperfusion Injury in Rats

-

Animal Model: Adult male Sprague-Dawley rats.

-

Experimental Groups:

-

Sham control

-

Ischemia-Reperfusion (I/R) + Vehicle (NaCl)

-

I/R + Mangafodipir trisodium (5 µmol/kg, i.p.)

-

-

Procedure:

-

Administer mangafodipir trisodium or vehicle intraperitoneally 20 minutes prior to liver harvesting.

-

Harvest the livers and preserve them for 24 hours in Celsior® solution at 4°C.

-

Perfuse the livers ex vivo for 120 minutes at 37°C with Krebs-Henseleit solution to simulate reperfusion.

-

-

Endpoints:

-

Hepatocellular Injury: Measurement of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the perfusate.

-

Endothelial Cell Injury: Measurement of purine (B94841) nucleoside phosphorylase (PNP) activity in the perfusate.

-

Mitochondrial Damage: Measurement of glutamate (B1630785) dehydrogenase (GLDH) in the perfusate.

-

Oxidative Stress: Measurement of malondialdehyde (MDA) levels in liver tissue.

-

Apoptosis: Analysis of caspase-3 activity in liver tissue.

-

Energy Status: Measurement of ATP content in liver tissue.

-

Gene Expression: Analysis of Nrf2 and HIF-1α pathway activation.[8][14]

-

MRI of the Liver for Lesion Detection

-

Imaging System: 1.5-T or higher MRI scanner.

-

Animal Model: Relevant tumor-bearing model (e.g., xenograft or chemically induced).

-

Procedure:

-

Image Analysis:

-

Qualitative assessment of lesion conspicuity and enhancement characteristics (e.g., hyperintense, hypointense, rim enhancement).

-

Quantitative analysis of signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) between the lesion and surrounding liver parenchyma.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the preclinical applications of mangafodipir trisodium.

Signaling Pathway of Mangafodipir Trisodium's Cytoprotective Effect

Caption: Mangafodipir's cytoprotective signaling pathway.

Experimental Workflow for Assessing Neuroprotection

Caption: Workflow for preclinical neuroprotection studies.

Dual Application in a Preclinical Setting

Caption: Integrated workflow for imaging and therapy.

Discussion and Future Directions

The preclinical evidence strongly supports the multifaceted utility of mangafodipir trisodium beyond its original application as an MRI contrast agent. Its SOD mimetic activity presents a compelling mechanism for protecting healthy tissues from the deleterious effects of oxidative stress induced by various insults, including chemotherapy and ischemia-reperfusion. The activation of endogenous antioxidant pathways, such as Nrf2 and HIF-1α, further elucidates its protective mechanisms.[8][20]

Future preclinical research should focus on:

-

Optimizing Dosing and Timing: Further studies are needed to determine the optimal dosing and administration schedule of mangafodipir for various cytoprotective applications.

-

Exploring Other Toxicities: Investigating the potential of mangafodipir to mitigate other chemotherapy-related side effects, such as nephrotoxicity and mucositis.

-

Combination Therapies: Evaluating the synergistic effects of mangafodipir with other cytoprotective agents.

-

Advanced Imaging Techniques: Utilizing mangafodipir in conjunction with advanced MRI techniques to simultaneously assess treatment response and toxicity.

Conclusion

Mangafodipir trisodium is a versatile tool for preclinical research, offering both diagnostic and therapeutic potential. Its well-characterized safety profile and dual functionality as an imaging agent and a cytoprotectant make it a valuable compound for researchers in oncology, transplantation, and drug development. The detailed protocols and data presented in this guide are intended to facilitate the design and execution of robust preclinical studies to further explore the promising applications of mangafodipir trisodium.

References

- 1. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Effect of Mangafodipir Against Oxaliplatin Neurotoxicity [ctv.veeva.com]

- 3. Mangafodipir - Wikipedia [en.wikipedia.org]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Facebook [cancer.gov]

- 8. Pretreatment with mangafodipir improves liver graft tolerance to ischemia/reperfusion injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mangafodipir a Selective Cytoprotectant — with Special Reference to Oxaliplatin and Its Association to Chemotherapy-Induced Peripheral Neuropathy (CIPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content-assets.jci.org [content-assets.jci.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Protective effects of mangafodipir against chemotherapy-induced ovarian damage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pretreatment with Mangafodipir Improves Liver Graft Tolerance to Ischemia/Reperfusion Injury in Rat | PLOS One [journals.plos.org]

- 15. Mangafodipir protects against hepatic ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protective effects of mangafodipir against chemotherapy-induced ovarian damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. repub.eur.nl [repub.eur.nl]

- 19. turkjgastroenterol.org [turkjgastroenterol.org]

- 20. journals.plos.org [journals.plos.org]

Teslascan™ (Mangafodipir Trisodium): A Technical Guide to Functional Imaging of the Liver and Pancreas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teslascan™, with the active substance mangafodipir trisodium (B8492382), is a paramagnetic contrast agent designed for functional magnetic resonance imaging (MRI) of the liver and pancreas.[1] Although commercially withdrawn for marketing reasons, its unique properties as a functional imaging agent continue to be of significant interest in preclinical and clinical research. This technical guide provides an in-depth overview of this compound's mechanism of action, experimental protocols for liver and pancreatic imaging, and quantitative data from key studies.

Core Mechanism of Action

The diagnostic efficacy of this compound™ is rooted in the biodistribution of its core component, manganese (II) ions. Mangafodipir trisodium is a chelate of manganese and the ligand fodipir (B38996) (dipyridoxyl diphosphate). Following intravenous administration, the mangafodipir complex undergoes partial dissociation, releasing paramagnetic manganese ions (Mn²⁺).[2]

Normal, functioning hepatocytes and pancreatic acinar cells readily take up these manganese ions.[3][4][5] This uptake is facilitated by the cells' metabolic activity, with Mn²⁺ acting as an analog to calcium (Ca²⁺) and entering the cells through voltage-gated calcium channels.[2] The accumulation of manganese within these healthy cells significantly shortens the longitudinal relaxation time (T1) of surrounding water protons. This T1 shortening effect results in a marked increase in signal intensity on T1-weighted MRI scans, causing healthy liver and pancreatic tissue to appear brighter.[2]

Conversely, most malignant tissues, such as liver metastases and pancreatic adenocarcinomas, do not possess the same uptake mechanism for manganese.[4][6] Consequently, these lesions do not accumulate Mn²⁺ and remain unenhanced, appearing darker relative to the brightened normal tissue. This differential enhancement provides a high level of contrast, improving the detection and delineation of focal lesions.

Signaling and Uptake Pathway

The cellular uptake and subsequent MR signal enhancement by this compound™ can be visualized as a multi-step process. The following diagram illustrates the key events from administration to signal generation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for functional imaging of the liver and pancreas using this compound™.

Liver Imaging Protocol

A common protocol for this compound™-enhanced liver MRI involves the following steps:

-

Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the examination to reduce bowel peristalsis.

-

Pre-contrast Imaging: A baseline set of MRI sequences is acquired before the administration of this compound™. This typically includes:

-

T1-weighted gradient-echo (GRE) sequences.

-

T2-weighted spin-echo (SE) or turbo spin-echo (TSE) sequences.

-

-

Contrast Administration:

-

Post-contrast Imaging:

-

Timing: Post-contrast T1-weighted sequences are typically acquired 15-30 minutes after the start of the infusion.[9] Delayed imaging at 4 to 24 hours can also be performed to assess for lesion-specific enhancement patterns.[9]

-

Sequences: The same T1-weighted sequences as the pre-contrast scan are repeated.

-

Pancreas Imaging Protocol

The protocol for pancreatic imaging is similar, with slight modifications to the infusion rate and imaging sequences:

-

Patient Preparation: Similar to liver imaging, fasting is recommended.

-

Pre-contrast Imaging: Baseline T1-weighted and T2-weighted sequences of the pancreas are acquired. Fat-suppressed sequences are often employed to improve visualization of the pancreas.

-

Contrast Administration:

-

Post-contrast Imaging:

Quantitative Data Presentation

The following tables summarize key quantitative findings from clinical studies evaluating this compound™ for liver and pancreas imaging.

Table 1: Liver Imaging - Lesion Detection and Characterization

| Parameter | Value | Study Reference |

| Increased Lesion Detection | Significantly more lesions found in post-contrast images | [7] |

| Improved Lesion Characterization | Improved in cirrhotic patients (p=0.002) | [7] |

| Signal Intensity (SI) Change in HCC (delayed vs. early imaging) | 48.6% showed higher SI, 45.7% no change, 5.7% lower SI | [13] |

| Ring Enhancement in Metastases (delayed imaging) | Observed in 84.1% of metastases | [13] |

| Contrast-to-Noise Ratio (CNR) in HCC (delayed vs. early imaging) | Significant increase (P < 0.01) | [13] |

Table 2: Pancreas Imaging - Signal Enhancement and Diagnostic Performance

| Parameter | Pre-contrast Value | Post-contrast Value | P-value | Study Reference |

| Signal-to-Noise Ratio (SNR) | [10] | |||

| - T1-weighted GRE | - | 29 +/- 9.6 | < 0.001 | [10] |

| - T1-weighted SE | - | - | < 0.001 | [10] |

| - T1-weighted fat-suppressed SE | - | 29 +/- 7.7 | < 0.001 | [10] |

| Contrast-to-Noise Ratio (CNR) (Tumor vs. Parenchyma) | [10][11] | |||

| - T1-weighted fat-suppressed SE | - | -9.6 +/- 4.0 | < 0.05 | [10] |

| - T1-weighted TSE | 9.7 | 13.0 | 0.0407 | [11] |

| - T1-weighted TFE | 14.5 | 26.1 | 0.0001 | [11] |

| Contrast Index (Lesion vs. Parenchyma) | [11] | |||

| - T1-weighted TSE | 69.7 | 152.7 | 0.0003 | [11] |

| - T1-weighted TFE | 107.8 | 194.2 | 0.0002 | [11] |

| Diagnostic Accuracy | [12] | |||

| - Overall Accuracy | - | 92% | - | [12] |

| - Sensitivity (Lesion Detection) | - | 91% | - | [12] |

| - Specificity (Lesion Detection) | - | 93% | - | [12] |

Conclusion